9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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Overview
Description
9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a bromine atom at the 9th position and a methyl group at the 7th position. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one with methylating agents to introduce the methyl group at the 7th position . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Similar structure but lacks the methyl group at the 7th position.
7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: Contains two methyl groups at the 2nd position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different ring structure.
Uniqueness
The uniqueness of 9-Bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
9-bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C10H10BrNO2/c1-6-4-7-9(8(11)5-6)14-3-2-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
VFWYKUCJKRGRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCCNC2=O |
Origin of Product |
United States |
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